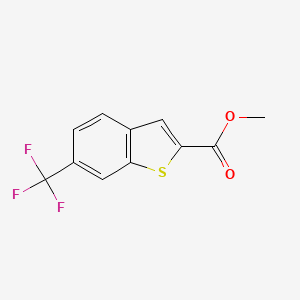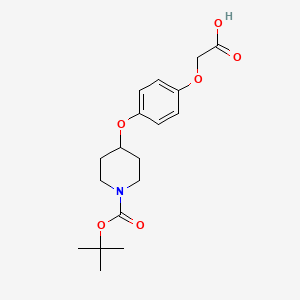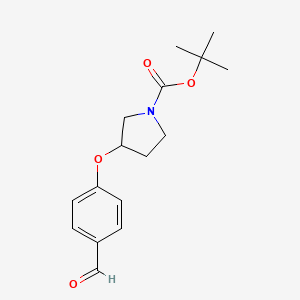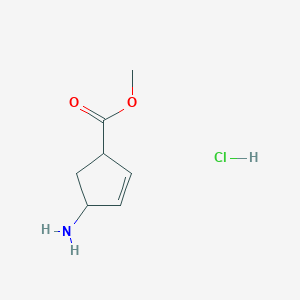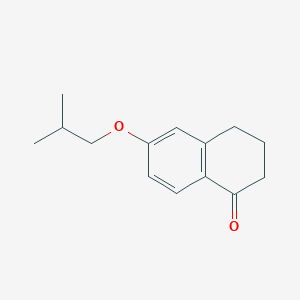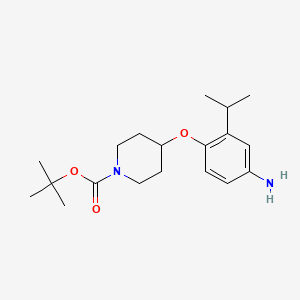
N-Phenyl-1-Naphthylamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phenyl-1-anthramine is an organic compound with the molecular formula C20H15N . It is also known by other names such as N-phenylanthracen-1-amine and 1-Anilinoanthracene .
Molecular Structure Analysis
The molecular structure of N-Phenyl-1-anthramine consists of a phenyl group (C6H5) attached to an anthracene molecule at the 1-position . The InChI representation of the molecule isInChI=1S/C20H15N/c1-2-10-18(11-3-1)21-20-12-6-9-17-13-15-7-4-5-8-16(15)14-19(17)20/h1-14,21H .
Wissenschaftliche Forschungsanwendungen
Bestimmung von Organolithium- und Organomagnesiumreagenzien
N-Phenyl-1-Naphthylamin wird in der analytischen Chemie als Methode zur Bestimmung der Konzentration von Organolithium- und Organomagnesiumreagenzien eingesetzt. Diese Anwendung ist entscheidend für die Quantifizierung dieser Reagenzien in verschiedenen chemischen Reaktionen und Prozessen .
Hydrophobe Sonde in Membranstudien
Diese Verbindung dient als hydrophobe Sonde zur Untersuchung von Phasenübergängen von Membranlipiden in ganzen Zellen. Sie hilft beim Verständnis des Verhaltens von Lipiden unter verschiedenen Bedingungen, was für die Zellmembranforschung unerlässlich ist .
Fluoreszierende Sonde für Tenside
Sie kann als fluoreszierende Sonde zur Bestimmung der kritischen Mizellkonzentration von Tensiden verwendet werden. Dies ist wichtig für die Untersuchung des Tensidverhaltens, das Auswirkungen auf Bereiche wie Materialwissenschaften und Biochemie hat .
Elektrochemische Sensorik
This compound ist an elektrochemischen Sensoranwendungen beteiligt. Es kann zur Entwicklung von Sensoren zur Detektion verschiedener Substanzen verwendet werden, was potenzielle Anwendungen in der Umweltüberwachung und Diagnostik hat .
Studium von Einschlusskomplexen
Die Wechselwirkung zwischen this compound und β-Cyclodextrin wurde untersucht, um Einschlusskomplexe zu bilden. Diese Forschung ist bedeutsam für das Verständnis molekularer Wechselwirkungen und die Gestaltung von Medikamentenabgabesystemen .
Safety and Hazards
Zukünftige Richtungen
While there is limited information on the future directions of N-Phenyl-1-anthramine, its potential as a fluorescent probe in studying the interactions of antibiotics with bacterial membranes suggests it could have applications in biomedical research . Another source suggests that N-Phenyl-1-anthramine could have potential applications in electrochemical sensing .
Wirkmechanismus
Mode of Action
It has been used as a fluorescent probe , suggesting that it may interact with its targets through fluorescence mechanisms. The exact nature of these interactions and the resulting changes require further investigation.
Biochemical Pathways
It’s noted that N-Phenyl-1-anthramine has been used in fluorescence studies , which could imply its involvement in pathways related to fluorescence or light emission
Biochemische Analyse
Biochemical Properties
N-Phenyl-1-anthramine plays a significant role in biochemical reactions, particularly in the study of proteomics . It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the target biomolecules .
Cellular Effects
N-Phenyl-1-anthramine affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, N-Phenyl-1-anthramine can activate specific signaling pathways that lead to changes in gene expression, thereby affecting cellular behavior and function .
Molecular Mechanism
The molecular mechanism of N-Phenyl-1-anthramine involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction. By binding to the active site of an enzyme, N-Phenyl-1-anthramine can inhibit its activity, leading to downstream effects on cellular processes. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Phenyl-1-anthramine can change over time. The compound’s stability and degradation are important factors to consider. Over extended periods, N-Phenyl-1-anthramine may degrade, leading to a reduction in its efficacy. Long-term studies have shown that its effects on cellular function can vary, with some cells adapting to its presence while others may exhibit prolonged responses .
Dosage Effects in Animal Models
The effects of N-Phenyl-1-anthramine vary with different dosages in animal models. At lower doses, it may have minimal impact, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Toxic or adverse effects can occur at high doses, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
N-Phenyl-1-anthramine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Understanding these pathways is crucial for elucidating the compound’s role in biochemical processes .
Transport and Distribution
Within cells and tissues, N-Phenyl-1-anthramine is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, with certain tissues exhibiting higher concentrations than others .
Subcellular Localization
N-Phenyl-1-anthramine exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. This localization is essential for its interaction with target biomolecules and the subsequent biochemical effects .
Eigenschaften
IUPAC Name |
N-phenylanthracen-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N/c1-2-10-18(11-3-1)21-20-12-6-9-17-13-15-7-4-5-8-16(15)14-19(17)20/h1-14,21H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOIZKZASBFCJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC3=CC4=CC=CC=C4C=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60613978 |
Source


|
| Record name | N-Phenylanthracen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60613978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98683-00-2 |
Source


|
| Record name | N-Phenylanthracen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60613978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

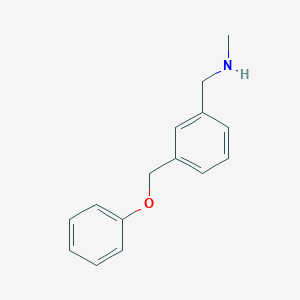
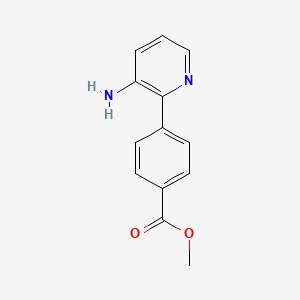
![N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B1369990.png)


![3-{3-[4-(Benzyloxy)phenoxy]-propoxy}benzenecarbaldehyde](/img/structure/B1369993.png)
